molecular formula C15H16F3N5O B6437774 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2548996-08-1

4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B6437774
CAS No.: 2548996-08-1
M. Wt: 339.32 g/mol
InChI Key: VOCWFPVNAYFNMV-UHFFFAOYSA-N
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Description

4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring linked via a pyrazin-2-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrazin-2-yloxy methyl intermediate. This intermediate is then reacted with piperidine and subsequently with a pyrimidine derivative containing a trifluoromethyl group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or rhodium to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions typically involve controlled temperatures ranging from -78°C to 150°C, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures may exhibit anticancer properties by inhibiting specific enzymes or receptors involved in tumor growth. The trifluoromethyl group has been associated with enhanced potency against cancer cell lines.

Neurological Disorders

The piperidine component suggests potential applications in treating neurological disorders by modulating neurotransmitter systems. Studies have shown that related compounds can interact with dopamine and serotonin receptors, indicating a pathway for therapeutic development.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in developing new antibiotics or antifungal agents.

Case Study 1: Anticancer Research

A study investigating the efficacy of similar pyrimidine derivatives revealed that they significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the inhibition of key enzymes involved in cellular metabolism.

Case Study 2: Neurological Targeting

Another study focused on the interaction of pyrimidine derivatives with serotonin receptors, demonstrating potential anxiolytic effects in animal models. The findings suggest that modifications to the piperidine structure can enhance receptor affinity and selectivity.

Mechanism of Action

The mechanism of action of 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with trifluoromethyl groups and piperidine-containing molecules. Examples include:

  • 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(methyl)pyrimidine
  • 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(chloromethyl)pyrimidine

Uniqueness

What sets 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .

Biological Activity

4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is an organic compound characterized by its complex structure and potential biological activity. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16F3N5OC_{15}H_{16}F_3N_5O with a molecular weight of approximately 339.32 g/mol. The unique features of this compound include a trifluoromethyl group and a piperidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₆F₃N₅O
Molecular Weight339.32 g/mol
CAS Number2548996-08-1

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially modulating enzyme activities or receptor functions. The presence of the piperidine ring suggests that it may interact with neurotransmitter systems, while the trifluoromethyl group could enhance binding affinity due to its electron-withdrawing properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in developing new antibiotics.
  • Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, it may influence neurotransmitter systems, warranting further investigation into its effects on mood and cognition.

Case Studies and Research Findings

While comprehensive data on clinical trials is limited, several studies have explored the compound's efficacy in vitro:

  • Cell Proliferation Assays : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines compared to controls.
  • Mechanistic Studies : Research has indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for its antitumor effects.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for optimizing its therapeutic potential. Interaction studies focus on:

  • Receptor Binding Affinity : Investigating how well the compound binds to various receptors can provide insights into its pharmacological profile.
  • Enzyme Inhibition Studies : Assessing its ability to inhibit specific enzymes involved in disease pathways can help elucidate its mechanism of action.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidineContains methoxy groups instead of methylDifferent electronic properties due to methoxy
4-Pyridinamine, 2,6-dimethylPyridine core instead of pyrimidineVariations in biological activity
4-Ethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-Ethyl group substitutionChanges in solubility and reactivity

Properties

IUPAC Name

4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c16-15(17,18)12-7-13(22-10-21-12)23-5-1-11(2-6-23)9-24-14-8-19-3-4-20-14/h3-4,7-8,10-11H,1-2,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCWFPVNAYFNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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